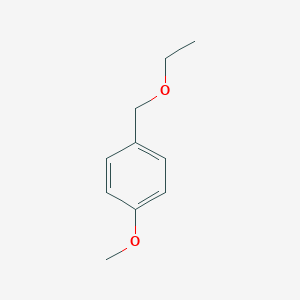

p-(Ethoxymethyl)anisole

Descripción general

Descripción

p-(Ethoxymethyl)anisole is a chemical compound related to anisole, which is the simplest alkyl aryl ether and widely used in the pharmaceutical industry. Anisole itself has been studied for its crystal structure at 100 K, revealing a flat conformation and a herringbone packing motif in the solid state . While the provided papers do not directly describe p-(Ethoxymethyl)anisole, they offer insights into related compounds and reactions that can be used to infer properties and synthesis routes for p-(Ethoxymethyl)anisole.

Synthesis Analysis

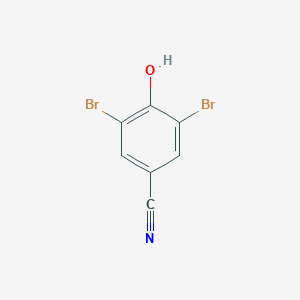

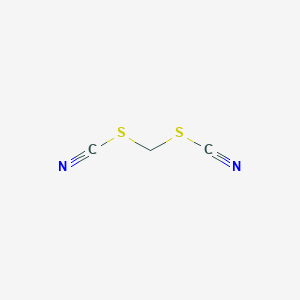

The synthesis of compounds related to p-(Ethoxymethyl)anisole can be achieved through various methods. For instance, the photochemical ethoxycarbonylmethylation of anisole with ethyl chloroacetate in the presence of zinc chloride results in ethyl o-, m-, and p-methoxyphenylacetates . This reaction demonstrates the potential for introducing ethoxymethyl groups onto the anisole framework under specific conditions. Additionally, the synthesis of poly(ethylene oxide) with a cyano group at one end and a hydroxyl group at the other end through anionic ring-opening polymerization initiated with (cyanomethyl)potassium suggests the versatility of cyano and ethoxy groups in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of p-(Ethoxymethyl)anisole would likely resemble that of anisole, with the addition of an ethoxymethyl group at the para position. The crystal structure of anisole indicates a flat conformation, which might be slightly altered in p-(Ethoxymethyl)anisole due to the steric hindrance and electronic effects of the ethoxymethyl group .

Chemical Reactions Analysis

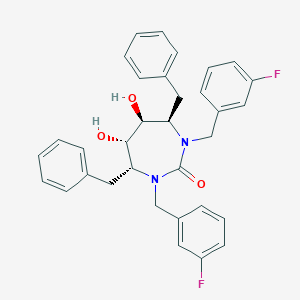

Chemical reactions involving compounds similar to p-(Ethoxymethyl)anisole include the Pd(II)-catalyzed intramolecular diamination of alkynes, which can yield tetracyclic compounds with a removable N-protecting group that is similar to the ethoxymethyl group . Furthermore, the diradical polymerization of acrylonitrile initiated by ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate demonstrates the reactivity of p-methoxyphenyl derivatives under radical conditions . These studies suggest that p-(Ethoxymethyl)anisole could participate in similar reactions, potentially serving as a precursor or intermediate in organic synthesis.

Physical and Chemical Properties Analysis

While the physical and chemical properties of p-(Ethoxymethyl)anisole are not directly reported in the provided papers, the properties of anisole and related compounds can offer some insights. Anisole's crystal structure at low temperatures suggests that p-(Ethoxymethyl)anisole may also exhibit solid-state properties influenced by molecular packing and intermolecular interactions . The reactivity of related compounds in the presence of catalysts and under photochemical conditions indicates that p-(Ethoxymethyl)anisole may also be amenable to various chemical transformations .

Aplicaciones Científicas De Investigación

Biomass Combustion and Gasification

Anisole serves as a primary surrogate for studying the gas-phase chemistry of methoxyphenol conversion, crucial for understanding tar formation in biomass combustion and gasification. Its pyrolysis and stoichiometric oxidation have been analyzed to mitigate emissions and reduce tar during these processes. A detailed kinetic model has been developed to predict the conversion of anisole and the formation of main products, highlighting its decomposition primarily to phenoxy and methyl radicals under various conditions (Nowakowska et al., 2014).

Catalytic Decomposition and Transmethylation

Investigations into anisole's catalytic decomposition have revealed transmethylation as a key step, significantly enhancing the production of phenolic compounds. The presence of HZSM-5 zeolite catalysts accelerates this process, leading to the preferential formation of methyl phenols, crucial for understanding lignin model compound behavior in thermal processes (Zhang et al., 2016).

Friedel-Crafts Acylation

The Friedel-Crafts acylation of anisole with acetic anhydride, catalyzed by heteropoly acids (HPA), demonstrates a highly efficient route to produce methoxyacetophenone, a significant intermediate in organic synthesis. This process showcases the superiority of HPA over traditional catalysts like zeolite H-beta, offering insights into the acylation mechanism and the potential for catalyst reuse despite challenges such as coking (Kaur et al., 2002).

Hydrodeoxygenation and Transalkylation

Anisole's hydrodeoxygenation over Pt/HBeta catalysts has been studied, highlighting its significance as a model compound for lignin-derived biofuels. This research provides a pathway for converting anisole to gasoline-range molecules, offering a deeper understanding of the bifunctional catalysis involving transalkylation and hydrodeoxygenation processes (Zhu et al., 2011).

Separation and Synthesis

The separation of anisole and valuable byproducts from liquid reaction mixtures has been explored, highlighting methods for efficient anisole recovery and the synthesis of high-purity compounds. These techniques are vital for applications in chemical, pharmaceutical, and other industries, demonstrating the scalability and economic viability of separation processes (Vani et al., 2021).

Safety And Hazards

P-(Ethoxymethyl)anisole is classified as a flammable liquid and vapor. It may cause drowsiness or dizziness and is harmful to aquatic life . Precautionary measures should be taken when handling this substance, including avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

1-(ethoxymethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-3-12-8-9-4-6-10(11-2)7-5-9/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJJDGWXCUOAJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20203758 | |

| Record name | p-(Ethoxymethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-(Ethoxymethyl)anisole | |

CAS RN |

55249-73-5 | |

| Record name | Ethyl 4-methoxybenzyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55249-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(Ethoxymethyl)anisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055249735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-(Ethoxymethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(ethoxymethyl)anisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(dimethylamino)styryl]-N-methylpyridinium iodide](/img/structure/B128289.png)